Sphingosine Kinase Inhibitor
Overview
Description
Sphingosine kinase inhibitors are a class of compounds that inhibit the activity of sphingosine kinases, which are enzymes responsible for the phosphorylation of sphingosine to sphingosine-1-phosphate. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including cell growth, survival, and migration. Sphingosine kinase inhibitors have gained significant attention due to their potential therapeutic applications in treating cancer, inflammatory diseases, and other pathological conditions .
Mechanism of Action
Target of Action
The primary targets of Sphingosine Kinase Inhibitors are Sphingosine Kinase-1 (SphK1) and Sphingosine Kinase-2 (SphK2) . These enzymes are responsible for the synthesis of sphingosine-1-phosphate (S1P) , a bioactive lipid mediator that regulates various cellular processes such as proliferation, migration, survival, and inflammation .
Mode of Action
Sphingosine Kinase Inhibitors interact with their targets (SphK1 and SphK2) by inhibiting their activity . This inhibition reduces the production of S1P, thereby disrupting the balance of sphingolipid metabolism . The inhibitors can also induce the lysosomal degradation of SphK1 in various cell types .
Biochemical Pathways
The inhibition of SphK1 and SphK2 disrupts the conversion of sphingosine to S1P . This affects the sphingolipid rheostat, a dynamic balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and the anti-apoptotic lipid S1P . The disruption of this balance can lead to various downstream effects, including changes in cell proliferation, migration, adhesion, and survival .
Pharmacokinetics
The pharmacokinetics of Sphingosine Kinase Inhibitors, such as ABC294640, have been studied . ABC294640 has shown high metabolic stability with a clearance rate of 8.7 ml/min/kg and a half-life of 150 minutes . It also demonstrated good oral bioavailability (18%) and a plasma half-life of approximately 8 hours . These properties suggest that Sphingosine Kinase Inhibitors can achieve therapeutic concentrations in the body and have a prolonged exposure time .
Result of Action
The inhibition of SphK1 and SphK2 by Sphingosine Kinase Inhibitors can lead to various molecular and cellular effects. For instance, the reduction in S1P production can decrease chemoresistance in cancer cells . Additionally, the induced lysosomal degradation of SphK1 can lead to apoptosis in multiple myeloma cell lines .
Action Environment
The action of Sphingosine Kinase Inhibitors can be influenced by various environmental factors. For example, the tumor microenvironment can affect the release and interaction of S1P with other components, influencing the progression, invasion, and metastasis of tumors . Furthermore, the expression and activity of SphK1 can be abnormal in various inflammatory and immune-related diseases, such as hypertension, atherosclerosis, Alzheimer’s disease, inflammatory bowel disease, and rheumatoid arthritis .
Biochemical Analysis
Biochemical Properties
The Sphingosine Kinase Inhibitor interacts with sphingosine kinases, SK1 and SK2, which catalyze the formation of the bioactive signaling lipid, sphingosine 1-phosphate (S1P), from sphingosine . The this compound’s role in these biochemical reactions is crucial, as it influences the activity of these enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The this compound’s interaction with sphingosine kinases affects the production of S1P, a lipid that regulates physiological effects through both receptor-mediated signaling and intracellular target protein pathways .
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits sphingosine kinase 1 (SK1) more than 100-fold selectively over sphingosine kinase 2 (SK2) .
Dosage Effects in Animal Models
The effects of the this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .
Subcellular Localization
The this compound is localized in specific compartments or organelles within the cell. This subcellular localization affects its activity or function . The this compound’s interaction with sphingosine kinases, which differ in their subcellular localization, suggests different intracellular roles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sphingosine kinase inhibitors often involves the design and modification of specific chemical structures to enhance their inhibitory activity and selectivity. For example, a series of pyrazolylbenzimidazoles has been synthesized and evaluated as sphingosine kinase-1 inhibitors.
Industrial Production Methods: Industrial production of sphingosine kinase inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and formulation to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions: Sphingosine kinase inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of sphingosine kinase inhibitors include organic solvents, catalysts, and specific reactants such as pyrazole derivatives and benzimidazole precursors. Reaction conditions may involve controlled temperature, pressure, and pH to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically the desired sphingosine kinase inhibitors with specific structural features that confer their inhibitory activity. These products are then purified and characterized to confirm their chemical identity and potency .
Scientific Research Applications
Sphingosine kinase inhibitors have a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, these inhibitors have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For example, the sphingosine kinase inhibitor SKI-II has been studied for its ability to overcome hypoxia-induced chemotherapy resistance in glioblastoma cells .
In addition to cancer research, sphingosine kinase inhibitors are also being investigated for their potential in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. These inhibitors can modulate the immune response and reduce inflammation by targeting the sphingosine kinase pathway .
Comparison with Similar Compounds
Sphingosine kinase inhibitors can be compared with other similar compounds that target the sphingolipid metabolic pathway. Some of the similar compounds include ceramide analogs, sphingosine-1-phosphate receptor antagonists, and other lipid kinase inhibitors .
Compared to these similar compounds, sphingosine kinase inhibitors are unique in their ability to specifically target the sphingosine kinase enzymes, thereby directly affecting the production of sphingosine-1-phosphate. This specificity allows for more targeted therapeutic interventions with potentially fewer side effects .
Conclusion
Sphingosine kinase inhibitors represent a promising class of compounds with significant potential in various scientific research and therapeutic applications. Their ability to modulate key cellular processes through the inhibition of sphingosine kinases makes them valuable tools in the study and treatment of cancer, inflammatory diseases, and other pathological conditions.
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587913 | |
Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1177741-83-1 | |
Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.